8-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
8-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 8-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of chlorinated and fluorinated aromatic compounds as precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines .
Scientific Research Applications
8-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
8-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as:
- 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride
- 5,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
These compounds share structural similarities but differ in their specific substituents and biological activities. The presence of both chlorine and fluorine atoms in this compound makes it unique and may contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10Cl2FN |
---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
8-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-8-1-2-9(11)6-3-4-12-5-7(6)8;/h1-2,12H,3-5H2;1H |
InChI Key |
KLQIFWJYRMRDSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)F)Cl.Cl |
Origin of Product |
United States |
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